molecular formula C27H26O2 B12743063 p-(2-(Allyloxy)-6-ethyl-11,12-dihydrodibenzo(a,e)cycloocten-5-yl)phenol CAS No. 85850-87-9

p-(2-(Allyloxy)-6-ethyl-11,12-dihydrodibenzo(a,e)cycloocten-5-yl)phenol

Cat. No.: B12743063
CAS No.: 85850-87-9
M. Wt: 382.5 g/mol
InChI Key: RQYHNYFQKRPPOT-PNHLSOANSA-N
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Description

p-(2-(Allyloxy)-6-ethyl-11,12-dihydrodibenzo(a,e)cycloocten-5-yl)phenol: is a complex organic compound that belongs to the class of dibenzo[a,e]cyclooctenes. This compound is characterized by its unique structure, which includes an allyloxy group, an ethyl group, and a phenol group attached to a dibenzo[a,e]cyclooctene core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-(2-(Allyloxy)-6-ethyl-11,12-dihydrodibenzo(a,e)cycloocten-5-yl)phenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Dibenzo[a,e]cyclooctene Core: This step involves the cyclization of appropriate precursors under specific conditions to form the dibenzo[a,e]cyclooctene core.

    Introduction of the Allyloxy Group: The allyloxy group is introduced through an allylation reaction, where an allyl halide reacts with a suitable nucleophile in the presence of a base.

    Ethylation: The ethyl group is introduced via an alkylation reaction, typically using an ethyl halide and a strong base.

    Phenol Functionalization: The phenol group is introduced through a hydroxylation reaction, where a hydroxyl group is added to the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the phenol group can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the double bonds in the dibenzo[a,e]cyclooctene core to single bonds, altering the compound’s structure and reactivity.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents on the aromatic ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the dibenzo[a,e]cyclooctene core.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating the formation of complex molecules.

    Material Science: It can be incorporated into polymers to impart specific properties such as flexibility and thermal stability.

Biology

    Bioconjugation: The compound can be used to label biomolecules, aiding in the study of biological processes.

    Drug Development: Its unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

Medicine

    Therapeutics: The compound’s reactivity and functional groups make it a potential therapeutic agent for various diseases.

    Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.

Industry

    Polymer Production: The compound can be used in the production of specialty polymers with unique properties.

    Coatings: It can be used in coatings to provide specific functionalities such as corrosion resistance and UV protection.

Mechanism of Action

The mechanism of action of p-(2-(Allyloxy)-6-ethyl-11,12-dihydrodibenzo(a,e)cycloocten-5-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with target molecules, while the allyloxy and ethyl groups can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • p-(2-(Methoxy)-6-ethyl-11,12-dihydrodibenzo(a,e)cycloocten-5-yl)phenol
  • p-(2-(Propoxy)-6-ethyl-11,12-dihydrodibenzo(a,e)cycloocten-5-yl)phenol
  • p-(2-(Butoxy)-6-ethyl-11,12-dihydrodibenzo(a,e)cycloocten-5-yl)phenol

Uniqueness

The unique combination of the allyloxy group, ethyl group, and phenol group in p-(2-(Allyloxy)-6-ethyl-11,12-dihydrodibenzo(a,e)cycloocten-5-yl)phenol imparts specific chemical properties and reactivity that are not observed in similar compounds. This makes it particularly valuable in applications where these properties are desired.

Properties

CAS No.

85850-87-9

Molecular Formula

C27H26O2

Molecular Weight

382.5 g/mol

IUPAC Name

4-[(2Z)-3-ethyl-14-prop-2-enoxy-2-tricyclo[10.4.0.04,9]hexadeca-1(12),2,4,6,8,13,15-heptaenyl]phenol

InChI

InChI=1S/C27H26O2/c1-3-17-29-23-15-16-26-21(18-23)10-9-19-7-5-6-8-25(19)24(4-2)27(26)20-11-13-22(28)14-12-20/h3,5-8,11-16,18,28H,1,4,9-10,17H2,2H3/b27-24-

InChI Key

RQYHNYFQKRPPOT-PNHLSOANSA-N

Isomeric SMILES

CC/C/1=C(/C2=C(CCC3=CC=CC=C31)C=C(C=C2)OCC=C)\C4=CC=C(C=C4)O

Canonical SMILES

CCC1=C(C2=C(CCC3=CC=CC=C31)C=C(C=C2)OCC=C)C4=CC=C(C=C4)O

Origin of Product

United States

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